

Samatasvir (IDX719): A Pan-Genotypic NS5A Inhibitor

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Compound Focus: Samatasvir

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Samatasvir was investigated as a novel, potent NS5A inhibitor for treating chronic Hepatitis C virus (HCV) infection. The nonstructural 5A (NS5A) protein is a clinically validated target that plays a crucial role in HCV replication and virion assembly, though its exact functions are not fully understood [1].

Early in vitro studies demonstrated that **samatasvir** is a highly selective, low-picomolar inhibitor of HCV replication, making it a promising candidate for combination therapies with other direct-acting antiviral (DAA) drugs [1].

In Vitro Virological Profile and Characterization

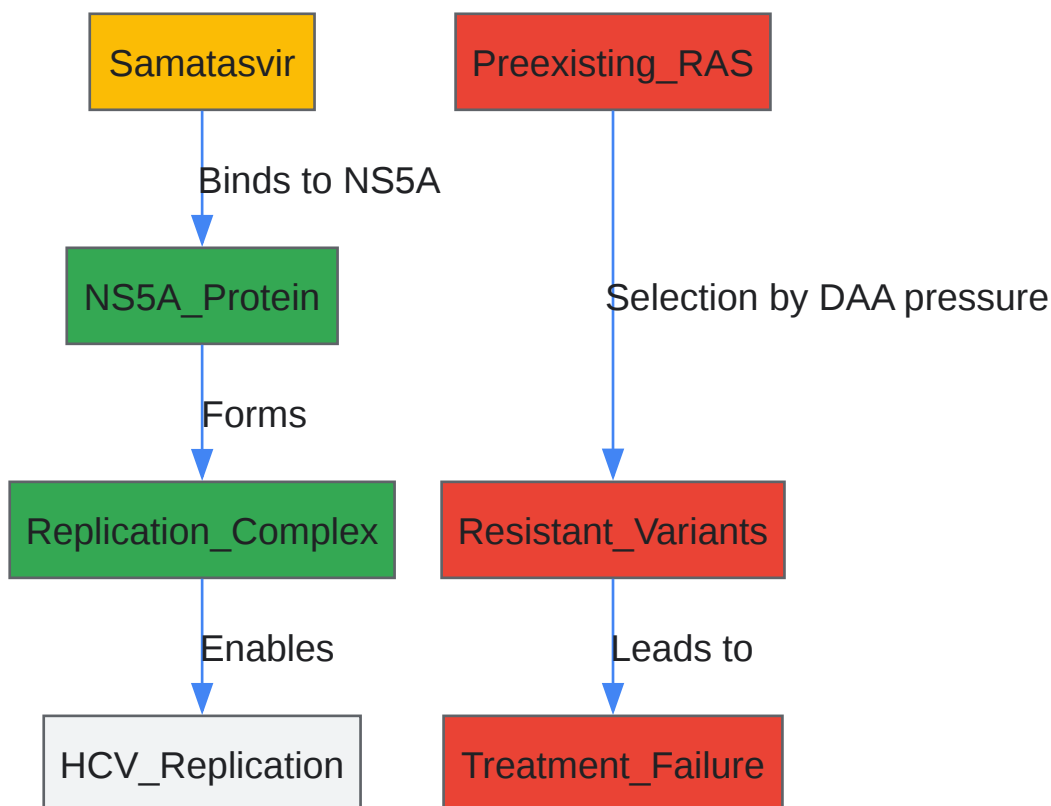
The table below summarizes key efficacy and selectivity data for **samatasvir** from preclinical studies:

Parameter	Details
HCV Genotype Coverage (EC ₅₀)	Genotypes 1-5 (2–24 pM in replicon assays) [1]
Effect of Human Serum (40%)	~10-fold EC ₅₀ shift in genotype 1b replicon [1]

Parameter	Details
Selectivity Index (CC ₅₀ /EC ₅₀)	>5 × 10 ⁷ (CC ₅₀ >100 μM) [1]
EC ₉₀ /EC ₅₀ Ratio	2.6 (indicating a steep dose-response curve) [1]
Key Resistance Loci (NS5A)	Amino acids 28, 30, 31, 32, and 93 (identified via resistance selection experiments) [1]

Mechanism of Action and Resistance Profile

The following diagram illustrates the mechanism of NS5A inhibitors like **samatasvir** and the subsequent emergence of resistance.



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Samatasvir interferes with the function of the NS5A protein. Although the precise mechanism is complex and not fully elucidated, it is known that NS5A inhibitors like **samatasvir** disrupt the formation of the HCV replication complex, a critical structure for viral RNA synthesis. They may achieve this by interfering with RNA-binding and the protein-lipid interactions necessary for the replication complex's membrane associations [2].

A significant challenge with all first-generation NS5A inhibitors, including **samatasvir**, is a low barrier to resistance. Resistance-associated substitutions (RASs) at key positions in the NS5A protein can be present before treatment or emerge rapidly under drug pressure. **Samatasvir**'s resistance profile was identified through in vitro selection experiments and testing against site-directed mutants, confirming that amino acid positions 28, 30, 31, 32, and 93 in NS5A are critical for its activity [1]. These RASs can lead to reduced drug binding and, consequently, virologic failure [2] [3].

Combination Therapy and Drug Interactions

The standard of care for HCV involves combination therapy to enhance potency and reduce the emergence of resistance. In vitro studies showed that **samatasvir** has an overall **additive effect** when combined with:

- Interferon-alfa (IFN- α) and ribavirin [1]
- HCV protease inhibitors and non-nucleoside polymerase inhibitors [1]
- The nucleotide prodrug IDX184 [1]

Furthermore, **samatasvir** was not cross-resistant with other DAA classes (protease, nucleotide, and non-nucleoside polymerase inhibitors) and retained full activity in the presence of common HIV and hepatitis B virus antivirals, supporting its potential for use in co-infected patient populations [1].

Important Considerations on Current Status

The available information on **samatasvir** is historical. A clinical trial record (NCT01852604) evaluating **samatasvir** in combination with simeprevir and/or TMC647055/ritonavir is listed as "**not recruiting**" [4]. **Samatasvir** does not appear among currently approved HCV therapies in recent literature reviews [5] [3]. It is likely that its development was discontinued, potentially in favor of other NS5A inhibitors with improved profiles, such as the second-generation compounds elbasvir and pibrentasvir.

Suggested Experimental Protocols

For researchers studying NS5A inhibitors, the methodologies from **samatasvir** investigations provide a valuable template.

Protocol 1: In Vitro Antiviral Potency and Selectivity Assay

- **Objective:** Determine the half-maximal effective concentration (EC_{50}) and cytotoxic concentration (CC_{50}) in HCV replicon systems.
- **Key Materials:**
 - **Cell Lines:** Huh-7 cells harboring bicistronic HCV replicons (e.g., genotype 1b ZS11-luc or 1a H77-luc) with a luciferase reporter gene [1].
 - **Compound Dilution:** Prepare a serial dilution of the NS5A inhibitor in DMSO.
- **Procedure:**
 - Seed replicon-containing cells in 96-well plates.
 - After 24 hours, add the compound dilutions. Include controls (e.g., no compound, 1 μ M known inhibitor).
 - Incubate for 72 hours.
 - Lyse cells and measure luciferase activity as a surrogate for HCV RNA replication.
 - In parallel, perform a cytotoxicity assay (e.g., CellTiter-Glo) on untreated cells to determine CC_{50} .
- **Data Analysis:** Use non-linear regression to calculate EC_{50} from the dose-response curve. The Selectivity Index (SI) is calculated as CC_{50}/EC_{50} [1].

Protocol 2: Resistance Selection and Mutation Mapping

- **Objective:** Identify resistance-associated substitutions (RASs) that confer reduced susceptibility to the inhibitor.
- **Key Materials:**
 - **Replicon Cells:** Genotype 1a (e.g., H77 strain) replicon cells [1].
 - **Compound:** The NS5A inhibitor at a low, selective concentration.
- **Procedure:**
 - Culture replicon cells in the presence of the NS5A inhibitor at a concentration just above the EC_{50} .
 - Passage cells continuously, monitoring for viral breakthrough via sustained luciferase activity.
 - Extract total RNA from resistant pools and clone the NS5A region by RT-PCR.
 - Sequence multiple clones and compare to the sequence of the wild-type replicon.

- **Data Analysis:** Identify amino acid substitutions that are enriched in the resistant population. Confirm their role in resistance by introducing them into a clean replicon background via site-directed mutagenesis and re-testing drug susceptibility [1].

FAQs for Researchers

What was the primary advantage of samatasvir over earlier NS5A inhibitors like daclatasvir? Early in vitro data suggested **samatasvir** was designed for enhanced pan-genotypic activity, showing low picomolar potency against genotypes 1-5, whereas daclatasvir had markedly lower activity against genotypes 2 and 3 [1].

Why is understanding the baseline prevalence of RASs important for NS5A inhibitor therapy? Natural polymorphisms that confer RASs can exist in treatment-naïve patients. Their presence at baseline is a key factor that can impair the response to DAA regimens containing NS5A inhibitors, leading to treatment failure [2].

Conclusion and Key Takeaways

- **Samatasvir** (IDX719) was a promising **pan-genotypic NS5A inhibitor** with potent in vitro activity against multiple HCV genotypes.
- Its clinical development appears to have been **discontinued**, and it is not a currently approved therapy.
- The compound exhibited a **favorable in vitro profile** but faced the common challenge of a **low barrier to resistance**, mapping to known NS5A resistance loci.
- The research on **samatasvir** provides valuable **methodological frameworks and insights** for the ongoing development of antiviral drugs, particularly in understanding resistance mechanisms and combination strategies.

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